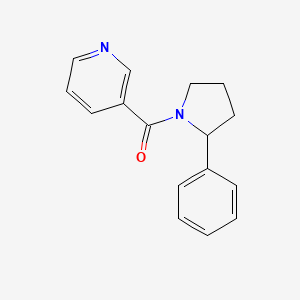
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. PPYM is a derivative of pyridin-3-ylmethanone and has a pyrrolidine ring attached to the phenyl group. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone involves its binding to the dopamine transporter and inhibition of dopamine reuptake. This results in an increase in dopamine levels in the synapse, leading to increased dopamine signaling. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to bind to other receptors, including the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have interesting biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential stimulant properties. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to increase dopamine levels in the striatum, suggesting its potential as a treatment for dopamine-related disorders. Additionally, (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have anxiolytic effects, reducing anxiety-like behavior in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential as a research tool for studying dopamine-related disorders and anxiety disorders. Its ability to bind to the dopamine transporter and increase dopamine levels makes it a valuable tool for studying dopamine signaling. However, one limitation of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its potential for abuse and addiction, as it has been found to have stimulant properties.
Orientations Futures
There are several future directions for research on (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a treatment for dopamine-related disorders and anxiety disorders. Another direction is to study its potential for abuse and addiction, and to develop strategies to mitigate these risks. Additionally, further research is needed to understand the full range of biochemical and physiological effects of (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone, and to identify other potential applications for this compound.
Méthodes De Synthèse
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of pyridin-3-ylmethanone with 2-phenylpyrrolidine in the presence of a catalyst. Another method involves the reaction of 2-phenylpyrrolidine with 3-chloropyridine-2-carbaldehyde, followed by reduction with sodium borohydride. The synthesis method used can affect the yield and purity of the compound.
Applications De Recherche Scientifique
(2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine reuptake, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. (2-Phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone has also been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Propriétés
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-8-4-10-17-12-14)18-11-5-9-15(18)13-6-2-1-3-7-13/h1-4,6-8,10,12,15H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWAEZZDFPRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
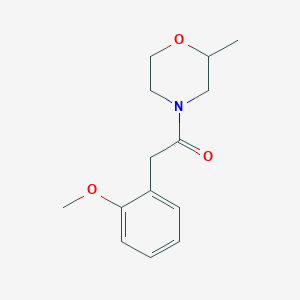
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
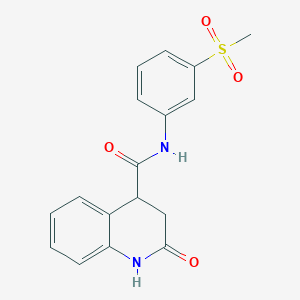
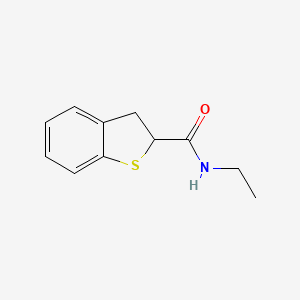
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
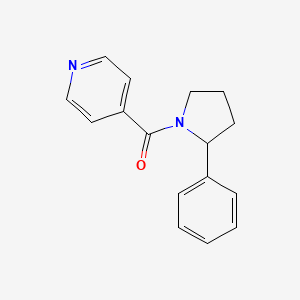
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)